1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine
Overview
Description
1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine is a heterocyclic compound that features a triazole ring fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with piperazine in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding . Additionally, the piperazine ring can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine group instead of piperazine.
1-(5-methyl-4H-1,2,4-triazol-3-yl)phenylamine: Contains a phenyl group instead of piperazine.
Uniqueness
1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine is unique due to the combination of the triazole and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c1-6-9-7(11-10-6)12-4-2-8-3-5-12/h8H,2-5H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPGXJQFIIUZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.